molecular formula C8H6BrIO2 B6305290 3-Bromo-4-iodo-5-methylbenzoic acid CAS No. 2092356-54-0

3-Bromo-4-iodo-5-methylbenzoic acid

Cat. No.: B6305290
CAS No.: 2092356-54-0
M. Wt: 340.94 g/mol
InChI Key: TUSANVARIZHLPS-UHFFFAOYSA-N
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Description

3-Bromo-4-iodo-5-methylbenzoic acid is an organic compound with the molecular formula C8H6BrIO2 It is a halogen-substituted benzoic acid, characterized by the presence of bromine, iodine, and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-iodo-5-methylbenzoic acid typically involves halogenation reactions. One common method is the bromination of 4-iodo-5-methylbenzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane, with the temperature maintained at a specific range to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The reaction conditions are optimized for high yield and purity, with careful control of temperature, pressure, and reagent concentrations. The product is then purified through crystallization or chromatography techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-iodo-5-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds with other aromatic or aliphatic compounds.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate in solvents such as toluene or ethanol.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).

Major Products

    Substitution Products: Derivatives with different substituents replacing bromine or iodine.

    Coupling Products: Biaryl compounds or other complex structures formed through coupling reactions.

    Reduction Products: Compounds with reduced functional groups, such as alcohols or amines.

Scientific Research Applications

3-Bromo-4-iodo-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-iodo-5-methylbenzoic acid depends on its chemical reactivity and the specific reactions it undergoes. In coupling reactions, the compound acts as a substrate that forms carbon-carbon bonds through palladium-catalyzed processes. The bromine and iodine atoms facilitate these reactions by providing reactive sites for the formation of new bonds.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-iodobenzoic acid: Similar structure but lacks the methyl group.

    4-Bromo-3-iodobenzoic acid: Different positioning of halogen atoms.

    3-Iodo-4-methylbenzoic acid: Contains iodine and methyl groups but lacks bromine.

Uniqueness

3-Bromo-4-iodo-5-methylbenzoic acid is unique due to the specific arrangement of bromine, iodine, and methyl groups on the benzene ring

Properties

IUPAC Name

3-bromo-4-iodo-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIO2/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSANVARIZHLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1I)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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